molecular formula C13H19N3O2 B1391782 Ethyl 1-(3-aminopyridin-2-yl)piperidine-3-carboxylate CAS No. 1242267-91-9

Ethyl 1-(3-aminopyridin-2-yl)piperidine-3-carboxylate

Cat. No.: B1391782
CAS No.: 1242267-91-9
M. Wt: 249.31 g/mol
InChI Key: BCOSJEMPNCZGRB-UHFFFAOYSA-N
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Description

Ethyl 1-(3-aminopyridin-2-yl)piperidine-3-carboxylate (CAS: 1242267-91-9) is a piperidine-based heterocyclic compound with the molecular formula C₁₃H₁₉N₃O₂ and a molecular weight of 249.32 g/mol . It features a piperidine ring substituted at the 3-position with an ethoxycarbonyl group and at the 1-position with a 3-aminopyridin-2-yl moiety. This structure combines the hydrogen-bonding capability of the amino group with the lipophilic piperidine and pyridine rings, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name

ethyl 1-(3-aminopyridin-2-yl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-18-13(17)10-5-4-8-16(9-10)12-11(14)6-3-7-15-12/h3,6-7,10H,2,4-5,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOSJEMPNCZGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-aminopyridin-2-yl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-aminopyridine with ethyl 3-piperidinecarboxylate under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-aminopyridin-2-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(3-aminopyridin-2-yl)piperidine-3-carboxylate is primarily studied for its role in the development of new pharmaceuticals. Its structure allows it to interact with biological targets, making it a candidate for drug design.

Synthesis and Derivatives

The synthesis of this compound has been documented, showcasing methods that yield high purity and yield rates. For instance, one study outlines a practical synthesis using tert-butyl derivatives, highlighting the efficiency of microwave-assisted reactions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Variations in the piperidine ring and the pyridine moiety can significantly impact biological activity, including potency and selectivity against specific targets .

Enzyme Inhibition

Research indicates that derivatives of this compound may act as inhibitors for various enzymes, including glutaminase. This inhibition is relevant for treating conditions like cancer and neurodegenerative diseases where glutamine metabolism is altered .

Neurological Disorders

The compound shows promise in addressing neurological disorders due to its ability to cross the blood-brain barrier effectively. Its interaction with nitric oxide synthase pathways suggests potential applications in treating conditions such as Alzheimer's disease and other cognitive impairments .

Cancer Treatment

The compound's ability to inhibit specific metabolic pathways makes it a candidate for developing anticancer therapies. Studies have pointed towards its efficacy in targeting cancer types such as small cell lung carcinoma and stomach cancer .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties, making it a potential agent for treating inflammatory diseases like rheumatoid arthritis .

Case Studies and Research Findings

A review of recent literature reveals several case studies where this compound has been tested:

StudyFocusFindings
Study AGlutaminase InhibitionDemonstrated effective inhibition with IC50 values indicating strong potential for drug development .
Study BNeuroprotective EffectsShowed promise in reducing neuroinflammation in animal models, suggesting therapeutic potential for Alzheimer's disease .
Study CAnticancer ActivityReported selective cytotoxicity against various cancer cell lines, highlighting its role in targeted cancer therapy .

Mechanism of Action

The mechanism of action of Ethyl 1-(3-aminopyridin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate (CAS: 926921-61-1)

  • Molecular Formula : C₁₃H₁₉N₃O₂ (same as target compound).
  • Key Differences: Replaces the 3-aminopyridine group with a 6-methylpyrazine ring.

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate (CAS: 2109229-22-1)

  • Molecular Formula : C₁₀H₁₆N₄O₂S.
  • Key Differences: Substitutes the pyridine ring with a 5-amino-1,3,4-thiadiazole moiety.
  • Impact : The thiadiazole ring enhances heterocyclic diversity and may improve metabolic stability in drug candidates .

Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate (CAS: 1363166-24-8)

  • Molecular Formula: C₁₆H₂₉NO₄.
  • Key Differences : Incorporates a tert-butyloxycarbonyl (Boc) protecting group and an isopropyl substituent on the piperidine ring.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Solubility (Water)
This compound 249.32 ~1.2 Moderate
Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate 249.31 ~1.5 Low
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate 256.32 ~0.8 High

*Predicted using fragment-based methods.

  • Key Trends: The amino group in the target compound enhances water solubility compared to methyl-substituted analogues. Thiadiazole derivatives exhibit higher solubility due to polar heteroatoms .

Biological Activity

Ethyl 1-(3-aminopyridin-2-yl)piperidine-3-carboxylate is a chemical compound with a molecular formula of C13H19N3O2. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a derivative of piperidine, characterized by the presence of an aminopyridine moiety. Its structure allows for various chemical modifications, enhancing its potential applications in drug discovery.

Synthesis

The synthesis typically involves multi-step organic reactions, commonly starting from 3-aminopyridine and ethyl 3-piperidinecarboxylate. Various synthetic routes have been optimized to improve yield and purity, including continuous flow synthesis techniques.

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, influencing processes such as signal transduction and cellular responses.

Anticancer Activity

Recent studies have explored the anticancer potential of aminopyridine derivatives similar to this compound. For instance, compounds designed based on this scaffold were tested against various cancer cell lines, showing promising inhibitory effects on tyrosine kinases involved in cancer progression.

Table 1: Inhibition Rates of Related Compounds on EGFR Kinase

CompoundInhibition Rate (%)
Neratinib93%
A191%
A287%
This compoundTBD

Note: TBD indicates that further studies are required to establish precise inhibition rates for this compound.

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of this compound. Similar derivatives have demonstrated significant antibacterial and antifungal activities against various strains.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
A1E. coli0.5 μg/mL
A2S. aureus0.25 μg/mL
This compoundTBD

Note: Further testing is required to determine the MIC for this compound against specific bacterial strains.

Case Studies

Several case studies have highlighted the efficacy of aminopyridine derivatives in clinical settings:

  • Study on Lung Cancer : A series of aminopyridine-containing compounds were evaluated for their effectiveness against lung cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments like Neratinib .
  • Tyrosine Kinase Inhibition : Research involving molecular docking studies revealed that these compounds could effectively bind to tyrosine kinases, altering their conformational states and inhibiting their activity .

Q & A

What are the recommended synthetic methodologies for Ethyl 1-(3-aminopyridin-2-yl)piperidine-3-carboxylate, and how can reaction conditions be optimized for improved yields?

The synthesis typically involves coupling reactions using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) with DIEA (N,N-diisopropylethylamine) as a base. Purification is achieved via flash chromatography (e.g., Biotage SP1 system with ethyl acetate/hexanes gradients) . Key optimization parameters include:

  • Stoichiometry : 1.1–1.2 equivalents of coupling agents to minimize side reactions.
  • Reaction Time : Overnight stirring at room temperature ensures complete conversion.
  • Workup : Sequential washing with 1N HCl, saturated NaHCO₃, and NaCl solutions to remove unreacted reagents .
    Microwave-assisted synthesis (80°C for 2 hours) has been shown to reduce reaction times by 40% while maintaining >90% purity for analogous piperidine carboxylates .

How can researchers resolve ambiguities in stereochemical assignments during structural characterization?

For stereochemical analysis:

X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids .

Chiral chromatography : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .

Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated curves for absolute configuration determination.
In related compounds, NOESY experiments at 400 MHz in DMSO-d₆ have successfully differentiated axial vs. equatorial substituents on the piperidine ring .

What analytical strategies are effective for reconciling contradictory NMR data in derivatives of this compound?

Address discrepancies using:

  • 2D NMR techniques : HSQC and HMBC to establish through-bond correlations, particularly for overlapping proton signals in the piperidine and pyridine regions .
  • Variable-temperature NMR : Identify dynamic rotational isomers (e.g., amide bond rotation) by analyzing signal coalescence at elevated temperatures.
  • 13C DEPT-135 : Resolve ambiguities in quaternary carbon assignments, especially near the carboxylate moiety .

How can kinetic parameters for thermal degradation be systematically analyzed?

For stability studies:

Gas-phase elimination kinetics : Use Arrhenius parameters derived from thermogravimetric analysis (TGA). For ethyl piperidine-3-carboxylate derivatives, activation energies (Ea) range from 199.7–234.4 kJ/mol :

Compoundlog A (s⁻¹)Ea (kJ/mol)
Ethyl piperidine-3-carboxylate13.12210.4
Ethyl 1-methylpiperidine-3-carboxylate13.07212.8

Hydrolysis studies : Monitor pH-dependent degradation via HPLC at λ = 254 nm, noting accelerated hydrolysis under acidic conditions (t₁/₂ < 24 hours at pH 2) .

What computational methods are suitable for predicting the bioactive conformations of this compound?

Molecular docking : Use AutoDock Vina with force fields optimized for piperidine scaffolds (e.g., AMBER99SB-ILDN).

DFT calculations : B3LYP/6-31G(d) level optimizations predict preferred ring puckering (e.g., chair vs. boat conformations) and electrostatic potential surfaces .

MD simulations : Analyze solvation effects in explicit water models (TIP3P) over 100-ns trajectories to assess conformational stability .

How can crystallization challenges be addressed during X-ray structure determination?

Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for slow vapor diffusion.

Cryocooling : Use liquid N₂ to stabilize crystals at 100 K, minimizing thermal motion artifacts.

Data refinement : Apply SHELXL for high-resolution refinement (R1 < 0.05) and WinGX for data integration .
For twinned crystals, utilize the Hooft parameter in SHELXL to model twin domains .

What strategies improve the reproducibility of biological activity assays for derivatives?

Purity validation : Require ≥95% purity via HPLC (retention time = 8.36 min for the parent compound) .

Solubility optimization : Use DMSO stock solutions (<0.1% v/v) in PBS buffer (pH 7.4) to prevent aggregation.

Positive controls : Include structurally related alkaloids (e.g., ethyl-N-methyl piperidine-3-carboxylate) with known antimicrobial activity for cross-validation .

How can substituent effects on the piperidine ring be systematically studied?

QSAR modeling : Correlate electronic parameters (Hammett σ) with bioactivity using PLS regression.

Synthetic diversification : Introduce substituents at N1, C3, and C5 positions via reductive amination or Suzuki-Miyaura coupling .

Spectroscopic benchmarking : Compare IR carbonyl stretching frequencies (νC=O = 1720–1740 cm⁻¹) to assess electron-withdrawing/donating effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-(3-aminopyridin-2-yl)piperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(3-aminopyridin-2-yl)piperidine-3-carboxylate

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